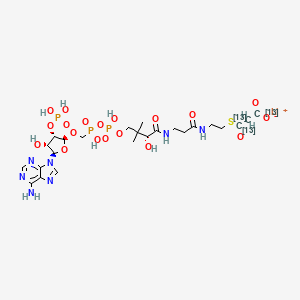

Acetyl-1,2 Coenzyme A-13c2 (Lithium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is a labeled analogue of Acetyl Coenzyme A, where the acetyl group is labeled with carbon-13 isotopes. This compound is used primarily in scientific research to trace metabolic pathways and study biochemical processes. The lithium salt form enhances its stability and solubility, making it suitable for various experimental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is synthesized through the incorporation of carbon-13 labeled acetyl groups into the coenzyme A molecule. The process involves the following steps:

Synthesis of Carbon-13 Labeled Acetyl Group: The carbon-13 labeled acetyl group is prepared using carbon-13 enriched precursors.

Coupling with Coenzyme A: The labeled acetyl group is then coupled with coenzyme A through enzymatic or chemical methods. This step requires precise control of reaction conditions to ensure the incorporation of the labeled acetyl group.

Formation of Lithium Salt: The final product is converted into its lithium salt form to enhance stability and solubility

Industrial Production Methods

Industrial production of Acetyl-1,2 Coenzyme A-13c2 (Lithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:

Automated Synthesis: Automated systems are used to control the synthesis process, ensuring consistent quality and high yield.

Purification: The product is purified using chromatographic techniques to remove impurities and unreacted precursors.

Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) undergoes various biochemical reactions, including:

Acetylation: It acts as an acetyl donor in acetylation reactions, transferring the acetyl group to target molecules.

Hydrolysis: It can be hydrolyzed to release the acetyl group and coenzyme A.

Oxidation and Reduction: It participates in redox reactions within metabolic pathways

Common Reagents and Conditions

Enzymes: Enzymes such as acetyltransferases and deacetylases are commonly used to catalyze reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium).

Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.

Temperature and pH: Reaction conditions such as temperature and pH are carefully controlled to ensure the stability and reactivity of the compound

Major Products

The major products formed from reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium) include acetylated proteins, nucleic acids, and other biomolecules. These products are used to study various biochemical processes and metabolic pathways .

Aplicaciones Científicas De Investigación

Acetyl-1,2 Coenzyme A-13c2 (Lithium) has a wide range of applications in scientific research, including:

Metabolic Studies: It is used to trace metabolic pathways and study the flow of carbon atoms in biochemical processes.

Enzyme Mechanism Studies: It helps in understanding the mechanisms of enzymes involved in acetylation and deacetylation reactions.

Drug Development: It is used in the development of drugs targeting metabolic pathways and enzymes.

Biochemical Assays: It is employed in various biochemical assays to study protein acetylation and other post-translational modifications

Mecanismo De Acción

Acetyl-1,2 Coenzyme A-13c2 (Lithium) exerts its effects by acting as an acetyl donor in biochemical reactions. The acetyl group is transferred to target molecules, such as proteins and nucleic acids, through the action of acetyltransferase enzymes. This acetylation process plays a crucial role in regulating gene expression, protein function, and metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the fate of the acetyl group and study its role in various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl Coenzyme A: The unlabeled form of Acetyl-1,2 Coenzyme A-13c2 (Lithium), commonly used in metabolic studies.

Propionyl Coenzyme A: Another coenzyme A derivative involved in metabolic pathways.

Succinyl Coenzyme A: A coenzyme A derivative that participates in the citric acid cycle

Uniqueness

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is unique due to its carbon-13 labeling, which allows for precise tracing of metabolic pathways and detailed study of biochemical processes. This isotopic labeling provides valuable insights into the dynamics of acetylation and its role in cellular functions .

Propiedades

Fórmula molecular |

C24H37LiN7O19P3S |

|---|---|

Peso molecular |

862.5 g/mol |

Nombre IUPAC |

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxo(1,2,3-13C3)propanoate |

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,18(37)21(38)27-4-3-12(32)26-5-6-54-14(35)7-13(33)34)8-47-53(44,45)50-51(39,40)11-46-23-17(49-52(41,42)43)16(36)22(48-23)31-10-30-15-19(25)28-9-29-20(15)31;/h9-10,16-18,22-23,36-37H,3-8,11H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,39,40)(H,44,45)(H2,25,28,29)(H2,41,42,43);/q;+1/p-1/t16-,17+,18+,22-,23+;/m1./s1/i7+1,13+1,14+1; |

Clave InChI |

XZBFXZRVMJPNCZ-VLZOZIQLSA-M |

SMILES isomérico |

[Li+].CC(C)(COP(=O)(O)OP(=O)(CO[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H](C(=O)NCCC(=O)NCCS[13C](=O)[13CH2][13C](=O)[O-])O |

SMILES canónico |

[Li+].CC(C)(COP(=O)(O)OP(=O)(COC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)

![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)